5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol
Description
5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol (CAS: 478067-87-7) is a pyrimidine derivative characterized by a methoxy group at position 5 and a sulfanyl-linked 3,4,4-trifluoro-3-butenyl substituent at position 2 of the pyrimidinol ring . Its structure combines a heterocyclic core with fluorine-rich and sulfur-containing side chains, which may influence its physicochemical properties, such as lipophilicity and electronic effects.
Properties
IUPAC Name |
5-methoxy-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c1-16-6-4-13-9(14-8(6)15)17-3-2-5(10)7(11)12/h4H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJABYSKWMEVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine Derivatives with Sulfanyl Substituents
Several pyrimidine-based compounds share structural similarities with the target molecule, particularly in the sulfanyl-linked side chain:
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8q): These derivatives exhibit α-glucosidase inhibition (IC₅₀ = 49.71 µM), comparable to the standard acarbose (38.25 µM) . The sulfanyl group enhances binding to enzyme active sites, though the indole-oxadiazole core differs from the pyrimidinol scaffold of the target compound.
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids: These feature a sulfanyl group in a butanoic acid framework, with crystallographic data confirming structural stability . While their core differs, the sulfanyl linkage may similarly influence solubility and reactivity.
Methoxy-Substituted Pyrimidines
Methoxy groups at position 5 are common in pyrimidine derivatives:
- 2-Chloro-4-[[4-(Pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile: Synthesized via coupling reactions, this compound demonstrates the role of methoxy groups in modulating electronic properties and solubility .
- 2-(t-Butyldiphenylsilyloxy)ethyl 4-(3,4-Difluorophenyl)-6-(methoxymethyl)-2-oxotetrahydropyrimidine-5-carboxylate : The methoxymethyl group enhances steric bulk, affecting binding interactions in enzyme inhibition assays .
Key Insight: The methoxy group in the target compound may stabilize the pyrimidinol ring through electron-donating effects, contrasting with chloro or carboxylate substituents in analogs .
Fluorinated Side Chains
Fluorinated substituents are critical for bioactivity and metabolic stability:
- 4-(3,4-Difluorophenyl) Derivatives : Fluorine atoms in aryl groups enhance binding affinity to hydrophobic enzyme pockets, as seen in .
Comparison : The trifluoro-butenyl group in the target compound offers a balance between lipophilicity and steric effects, unlike bulkier silyl-protected chains (e.g., t-butyldiphenylsilyloxy in ) .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Predicted Physicochemical Properties
Biological Activity
5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound is characterized by a methoxy group, a trifluorobutenyl sulfanyl group, and a pyrimidinol core, which contribute to its diverse applications in medicinal chemistry and pharmacology.
- Chemical Formula : C₉H₉F₃N₂O₂S
- CAS Number : 1263285-93-3
- Molecular Weight : 248.24 g/mol
- Density : 1.44 g/cm³ (predicted)
- pKa : 6.78 (predicted)
Synthesis Methods
The synthesis of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which is essential for forming carbon–carbon bonds in the compound's synthesis.
Biological Activity Overview
Research indicates that 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : The compound has been explored for its potential antiproliferative effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.
Antiproliferative Activity
A study investigated the antiproliferative effects of several pyrimidine derivatives, including 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol. The results indicated that this compound demonstrated significant activity against cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol | MCF-7 | 8.7 |
| Other Derivatives | HCT116 | 3.7 |
| Other Derivatives | HEK 293 | 5.3 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential in cancer therapy .
The mechanism by which 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol exerts its biological effects may involve:
- Interaction with Enzymatic Pathways : The trifluoromethyl group enhances the compound's stability and bioavailability, potentially allowing it to interact effectively with target enzymes involved in cell proliferation.
Comparative Analysis with Similar Compounds
In comparison to other similar compounds such as methoxy-substituted benzimidazoles and indole derivatives, 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol stands out due to its unique trifluorobutenyl sulfanyl group which imparts distinct chemical properties that may enhance its biological activity.
| Compound Class | Notable Activities |
|---|---|
| Benzimidazoles | Antiproliferative and antibacterial |
| Indole Derivatives | Antiviral and anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol, and how can they be addressed methodologically?
- Answer: The trifluoro-butenyl sulfanyl group introduces steric and electronic complexities. Synthetic routes often require sequential protection/deprotection of reactive sites (e.g., hydroxyl groups) and controlled thiolation. For example, tert-butyldimethylsilyl (TBS) protection of the pyrimidinol hydroxyl group can prevent undesired side reactions during sulfanyl group coupling . Purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate intermediates.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer:
- NMR: H and C NMR can resolve the methoxy group (δ ~3.8 ppm) and sulfanyl-linked trifluoro-butenyl protons (δ 5.5–6.5 ppm). F NMR is essential to confirm the trifluoro substituents (δ -60 to -80 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, particularly distinguishing isotopic patterns of fluorine and sulfur .
Q. How can researchers mitigate instability of the sulfanyl group during storage?
- Answer: Store the compound under inert atmosphere (argon/nitrogen) at -20°C in amber vials. Addition of radical scavengers (e.g., BHT) or chelating agents (EDTA) can reduce oxidative degradation of the sulfanyl moiety .
Advanced Research Questions
Q. What strategies optimize regioselectivity in introducing the trifluoro-butenyl sulfanyl group to the pyrimidine ring?
- Answer: Use of bulky bases (e.g., LDA) in anhydrous THF at -78°C ensures deprotonation at the 2-position of the pyrimidinol. Subsequent reaction with 3,4,4-trifluoro-3-butenylsulfenyl chloride under strict temperature control (-20°C) minimizes competing nucleophilic attacks . Kinetic vs. thermodynamic product ratios should be monitored via HPLC .
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?
- Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of the sulfanyl group’s spatial orientation and the trifluoro-butenyl geometry. Crystallization in dichloromethane/hexane mixtures at 4°C often yields suitable crystals. Compare experimental bond angles/ distances with DFT-optimized structures to validate assignments .
Q. What computational methods predict the compound’s potential bioactivity against enzymatic targets?
- Answer: Molecular docking (AutoDock Vina) against conserved active sites (e.g., kinases or oxidoreductases) can identify binding poses. MD simulations (GROMACS) assess stability of the sulfanyl-pyrimidinol interaction with catalytic residues. Free energy calculations (MM-PBSA) quantify binding affinity, prioritizing in vitro testing .
Q. How to analyze contradictory data in solubility measurements across different solvent systems?
- Answer: Use a tiered approach:
- Experimental: Measure solubility in DMSO, methanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy.
- Theoretical: Apply Hansen solubility parameters (HSPs) and COSMO-RS simulations to model solvent-solute interactions. Discrepancies often arise from protonation state changes or aggregation .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | Protection Group | H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Pyrimidinol-TBS | tert-Butyldimethylsilyl | 0.98 (s, 9H), 3.82 (s, 3H) | [M+H]: 385.1245 |
| Trifluoro-butenylsulfenyl chloride | – | 6.12 (d, J=15 Hz, 1H), 5.88 (m, 1H) | [M-Cl]: 182.9563 |
Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond Type | X-ray Data | DFT Calculation |
|---|---|---|
| C-S (sulfanyl) | 1.82 | 1.79 |
| C-F (trifluoro) | 1.33–1.35 | 1.34–1.36 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
